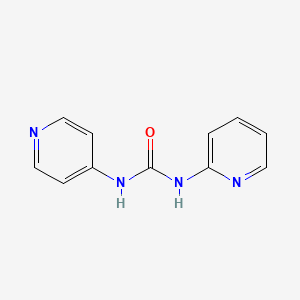

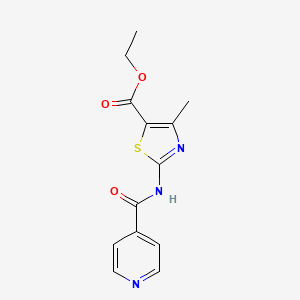

![molecular formula C18H23N3O3 B5563405 1-环丙基-4-{[4-(3-吡啶氧基)-1-哌啶基]羰基}-2-吡咯烷酮](/img/structure/B5563405.png)

1-环丙基-4-{[4-(3-吡啶氧基)-1-哌啶基]羰基}-2-吡咯烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related cyclopropyl-containing compounds has been achieved through various methods. One approach involves the use of 1-piperidino-1-trimethylsilyloxycyclopropane, derived from the piperidide of 3-chloropropionic acid, reacting as cyclopropanone equivalents with various nucleophiles to form pyrroles, pyrrolines, and pyrrolizidines. This method showcases the versatility of cyclopropyl derivatives in synthetic applications (Wasserman, Dion, & Fukuyama, 1989). Additionally, donor-acceptor cyclopropanes have been treated with 1,3,5-triazinanes in the presence of MgI2, leading to pyrrolidines and piperidines under mild conditions, highlighting a synthetic procedure that tolerates a wide variety of functional groups (Garve, Kreft, Jones, & Werz, 2017).

Molecular Structure Analysis

The study of the molecular structure of compounds similar to 1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone often involves analyzing the conformation and stereochemistry of the cyclopropyl and piperidine components. For instance, the chair conformation of the piperidine ring and its orientation relative to the cyclopropane ring have been described, providing insights into the spatial arrangement and potential reactivity of such compounds (Sun, Shen, Zheng, Tan, & Weng, 2006).

Chemical Reactions and Properties

Cyclopropyl and piperidine derivatives participate in a variety of chemical reactions, offering pathways to diverse functionalized structures. For example, the [3+2] cycloaddition between 4-pyridinyl cyclopropanes and alkenes or alkynes catalyzed by a simple diboron(4) compound demonstrates a novel method for synthesizing pyridine-substituted cyclopentanes and related structures through dearomative/rearomative processes (Xu, Wang, Sun, Ouyang, Ding, Yu, Xu, & Li, 2022).

科学研究应用

复杂分子结构的合成

羟基吡咯烷酮和吲哚烷酮的合成:环亚胺与环丙烯酮的反应导致吡咯烷酮和吲哚烷酮的形成,每个吡咯烷酮和吲哚烷酮在桥头碳原子上的羟基。这种方法可以获得与天然产物相似的核心化合物,天然产物以细胞增殖和粘附抑制特性而闻名 (Kondakal、Qamar 和 Hemming,2012)。

合成应用中的环丙烯酮当量:由 3-氯丙酸制备的环丙烯酮衍生物已用于吡咯、吡咯啉和吡咯烷酮的合成中,展示了它们在创建不同分子框架方面的多功能性 (Wasserman、Dion 和 Fukuyama,1989)。

潜在的生物活性

拓扑异构酶 II 抑制活性:某些含环丙基的喹啉衍生物已显示出与哺乳动物拓扑异构酶 II 的相互作用,拓扑异构酶 II 是 DNA 复制和细胞周期进程的关键酶。这种相互作用表明有可能开发出新型抗癌剂 (Wentland 等人,1993)。

安全和危害

属性

IUPAC Name |

1-cyclopropyl-4-(4-pyridin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c22-17-10-13(12-21(17)14-3-4-14)18(23)20-8-5-15(6-9-20)24-16-2-1-7-19-11-16/h1-2,7,11,13-15H,3-6,8-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWJLSHAEFJQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

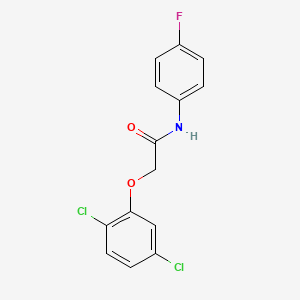

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)

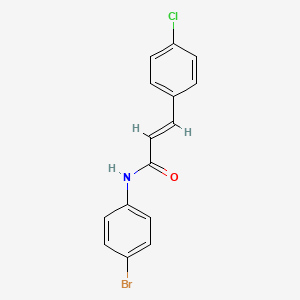

![2-chloro-N-({[4-(dimethylamino)-6-(2-furyl)-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide](/img/structure/B5563376.png)

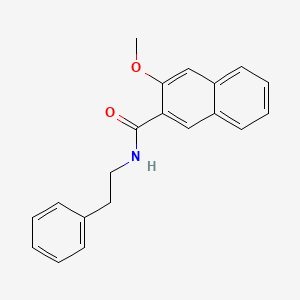

![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)

![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)

![2,5-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5563417.png)

![5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5563418.png)